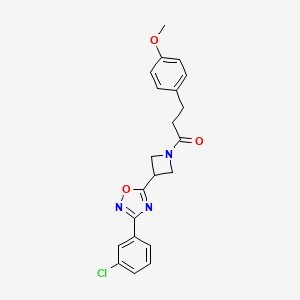
1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a novel synthetic molecule that incorporates a 1,2,4-oxadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer , antimicrobial , and antioxidant properties, as well as its potential mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular formula:
Its structure features a chlorophenyl group and a methoxyphenyl group linked through an azetidine ring and an oxadiazole moiety. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values ranged from 1 to 7 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.5 µM) .
The anticancer effects are believed to be mediated through:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : It disrupts cell cycle progression, particularly at the G2/M phase.
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against a range of bacterial strains. It exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values between 3.58 µM and 8.74 µM for selected strains .
Targeted Bacteria
- Gram-positive : Staphylococcus aureus, Bacillus subtilis
- Gram-negative : Escherichia coli, Salmonella typhi
Antioxidant Activity
The antioxidant potential was evaluated using the DPPH assay, where the compound demonstrated significant free radical scavenging activity with an IC50 value of 22.3 µM compared to ascorbic acid . This property is crucial for mitigating oxidative stress-related cellular damage.
Structure–Activity Relationship (SAR)
The biological activities of the compound can be attributed to its structural features:
- Electron-donating groups (e.g., -OCH₃) enhance anticancer and antioxidant activities.
- Electron-withdrawing groups (e.g., -Cl) increase antimicrobial potency.
This relationship highlights the importance of substituent positioning on biological efficacy.
Case Studies
Several studies have documented the synthesis and evaluation of similar oxadiazole derivatives, reinforcing the importance of this class of compounds in drug development . For instance:
- A series of thiazolidinone derivatives showed comparable anticancer activity, suggesting that modifications in oxadiazole-based structures could yield potent therapeutic agents.
Properties
IUPAC Name |
1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-27-18-8-5-14(6-9-18)7-10-19(26)25-12-16(13-25)21-23-20(24-28-21)15-3-2-4-17(22)11-15/h2-6,8-9,11,16H,7,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQXKCVELRUVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














